BAY-293 -

BAY-293

Catalog Number: EVT-260978
CAS Number:
Molecular Formula: C25H28N4O2S
Molecular Weight: 448.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

BAY-293 is a potent, selective, small-molecule inhibitor of Son of Sevenless 1 (SOS1) [, ]. SOS1 is a guanine nucleotide exchange factor (GEF) that activates the RAS protein by facilitating the exchange of GDP for GTP [, ]. Mutant KRAS proteins are frequently found in various cancers and contribute to uncontrolled cell growth and proliferation []. By inhibiting SOS1, BAY-293 prevents the activation of KRAS, thus offering a potential therapeutic strategy for treating KRAS-driven cancers [, ].

Molecular Structure Analysis

While a detailed molecular structure analysis is not included in the provided papers, one paper mentions the use of crystal structures of KRASG12C-SOS1, SOS1, and SOS2 to elucidate the binding sites, mode of action, and selectivity of BAY-293 []. This suggests that structural information played a role in understanding the compound's interactions with its target.

Mechanism of Action

BAY-293 acts by disrupting the interaction between KRAS and SOS1 [, ]. It achieves this by binding to a hydrophobic pocket at the catalytic site of SOS1 [, ]. This binding prevents the formation of the KRAS-SOS1 complex, thereby inhibiting the exchange of GDP for GTP and blocking the activation of KRAS [, ]. By inhibiting this interaction, BAY-293 reduces the levels of active, GTP-bound KRAS, leading to a downstream inhibition of the RAS-RAF-MEK-ERK signaling pathway []. This pathway is frequently dysregulated in cancer cells and contributes to uncontrolled cell growth and proliferation.

Applications
  • Targeting KRAS-Mutant Cancers: BAY-293 demonstrates antiproliferative activity against cancer cells harboring KRAS mutations, including those with the G12C mutation [3, 4, 8, 10-13]. It has shown efficacy in preclinical models of non-small cell lung cancer (NSCLC) [, ], pancreatic cancer [, , ], embryonal rhabdomyosarcoma [], and melanoma [].
  • Combination Therapies: Research suggests that BAY-293 could potentially enhance the efficacy of other anticancer agents. Studies have explored its synergy with:
    • Covalent KRAS G12C inhibitors: BAY-293 synergizes with covalent inhibitors like ARS-853 or ARS-1620 by preventing the reloading of KRAS with GTP [].
    • MEK inhibitors: Combining BAY-293 with MEK inhibitors like trametinib or selumetinib enhances the inhibition of the MAPK pathway, leading to increased anti-tumor activity [, , ].
    • Other Targeted Therapies: Researchers are investigating the potential of combining BAY-293 with other targeted therapies, such as PI3K/mTOR inhibitors and IGF-1R/InsR inhibitors, to further enhance its anti-cancer effects [].
  • Drug Discovery Tool: Due to its potent and selective inhibition of SOS1, BAY-293 serves as a valuable chemical probe for further research into the RAS-SOS1 interaction and downstream signaling pathways [, ].

ARS-1620

Compound Description: ARS-1620 is a potent and selective covalent inhibitor of the KRAS G12C mutant protein. It specifically binds to the cysteine residue at position 12 in the KRAS G12C protein, locking it in an inactive state and preventing downstream signaling. []

Relevance: ARS-1620 is relevant to BAY-293 because both compounds target the RAS signaling pathway, albeit through different mechanisms. BAY-293 inhibits the interaction between KRAS and its guanine nucleotide exchange factor SOS1, thereby preventing KRAS activation. In contrast, ARS-1620 directly inhibits the activity of the KRAS G12C mutant protein. Studies have shown that combining ARS-1620 with BAY-293 can synergistically decrease cellular proliferation in KRAS G12C mutant cancer cells. [, ]

Sotorasib (AMG 510)

Compound Description: Sotorasib is a first-in-class, orally bioavailable, small-molecule inhibitor of KRAS G12C. It forms a covalent bond with the cysteine residue at position 12 in the KRAS G12C protein, locking it in an inactive GDP-bound state and preventing downstream signaling. []

Adagrasib (MRTX849)

Compound Description: Adagrasib is another covalent inhibitor of KRAS G12C. Like Sotorasib, it binds irreversibly to the cysteine residue at position 12 of KRAS G12C, preventing its activation and downstream signaling. []

Relevance: Adagrasib shares a similar mechanism of action with Sotorasib, directly targeting KRAS G12C, while BAY-293 targets SOS1 upstream. Combining SOS1 inhibitors like BAY-293 with Adagrasib or other KRAS G12C inhibitors might offer a more effective strategy for inhibiting KRAS signaling and treating KRAS G12C-driven cancers. [, ]

BI-3406

Compound Description: BI-3406 is a small-molecule inhibitor of SOS1, similar to BAY-293. It disrupts the interaction between KRAS and SOS1, thereby inhibiting the activation of KRAS and downstream signaling. []

Relevance: BI-3406 and BAY-293 are both SOS1 inhibitors and share a similar mechanism of action. These compounds directly compete with KRAS for binding to SOS1, preventing the formation of the KRAS-SOS1 complex and subsequent KRAS activation. Both compounds represent promising strategies for targeting the RAS pathway in cancers driven by KRAS mutations. [, ]

Trametinib

Compound Description: Trametinib is a selective inhibitor of MEK1 and MEK2 kinases, which are downstream components of the RAS/MAPK signaling pathway. Inhibiting MEK1/2 blocks the phosphorylation and activation of ERK1/2, ultimately leading to the suppression of downstream signaling events involved in cell proliferation and survival. [, ]

Relevance: While BAY-293 targets SOS1 upstream in the RAS pathway, Trametinib targets MEK1/2 downstream. Combining BAY-293 with Trametinib or other MEK inhibitors could potentially enhance the inhibition of the RAS/MAPK pathway and improve therapeutic efficacy in RAS-driven cancers. [, ]

Properties

Product Name

(R)-6,7-Dimethoxy-2-methyl-N-(1-(4-(2-((methylamino)methyl)phenyl)thiophen-2-yl)ethyl)quinazolin-4-amine

IUPAC Name

6,7-dimethoxy-2-methyl-N-[(1R)-1-[4-[2-(methylaminomethyl)phenyl]thiophen-2-yl]ethyl]quinazolin-4-amine

Molecular Formula

C25H28N4O2S

Molecular Weight

448.6 g/mol

InChI

InChI=1S/C25H28N4O2S/c1-15(24-10-18(14-32-24)19-9-7-6-8-17(19)13-26-3)27-25-20-11-22(30-4)23(31-5)12-21(20)28-16(2)29-25/h6-12,14-15,26H,13H2,1-5H3,(H,27,28,29)/t15-/m1/s1

InChI Key

WEGLOYDTDILXDA-OAHLLOKOSA-N

SMILES

CC1=NC2=CC(=C(C=C2C(=N1)NC(C)C3=CC(=CS3)C4=CC=CC=C4CNC)OC)OC

Solubility

Soluble in DMSO

Synonyms

BAY-293; BAY 293; BAY293;

Canonical SMILES

CC1=NC2=CC(=C(C=C2C(=N1)NC(C)C3=CC(=CS3)C4=CC=CC=C4CNC)OC)OC

Isomeric SMILES

CC1=NC2=CC(=C(C=C2C(=N1)N[C@H](C)C3=CC(=CS3)C4=CC=CC=C4CNC)OC)OC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.